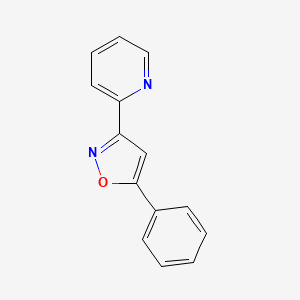

Pyridine, 2-(5-phenyl-3-isoxazolyl)-

Description

Properties

CAS No. |

62218-63-7 |

|---|---|

Molecular Formula |

C14H10N2O |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

5-phenyl-3-pyridin-2-yl-1,2-oxazole |

InChI |

InChI=1S/C14H10N2O/c1-2-6-11(7-3-1)14-10-13(16-17-14)12-8-4-5-9-15-12/h1-10H |

InChI Key |

LIOZIGSMWJVXTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Cycloaddition-Based Synthesis Using [Bis(trifluoroacetoxy)iodo]benzene

General Reaction Mechanism

The 1,3-dipolar cycloaddition between terminal alkynes and nitrile oxides represents the most direct route to 3,5-disubstituted isoxazoles. In the case of 2-(5-phenyl-3-isoxazolyl)pyridine, this method involves the in situ generation of a nitrile oxide from an oxime precursor, which subsequently reacts with a substituted alkyne under oxidative conditions. The use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant facilitates the conversion of aldoximes to nitrile oxides, enabling regioselective cycloaddition.

For example, 3-Phenyl-5-(2-pyridinyl)isoxazole (1b) is synthesized by reacting 2-ethynylpyridine (1.2 equiv) with benzaldoxime (1 equiv) in a methanol/water (5:1) solvent system. PIFA (1.5 equiv) is added in one portion, and the reaction proceeds at room temperature for 48 hours. The regioselectivity arises from the electron-deficient nature of the nitrile oxide, which preferentially reacts with the electron-rich alkyne terminal.

Methodological Variations

Two distinct protocols are documented for optimizing yield and purity:

Single-Portion Oxidant Addition (Method 1)

In this approach, PIFA is introduced in a single equivalent excess (1.5 equiv) to the reaction mixture. After 48 hours, the crude product is extracted with dichloromethane (DCM), purified via flash chromatography (silica gel, 15% ethyl acetate/hexanes), and recrystallized from diethyl ether. This method yields 1b as a white solid (m.p. 79.3°C) with a GC-MS molecular ion peak at m/z 269.

Fractional Oxidant Addition (Method 2)

To mitigate side reactions, PIFA is added incrementally (3 × 0.5 equiv every 2 hours) over 7 hours. This modification is critical for substrates prone to overoxidation, such as 2-(5-Phenyl-3-isoxazolyl)pyridine (3a) . Starting with phenylacetylene (1 equiv) and pyridine-2-aldoxime (1.5 equiv), the reaction achieves a 22% yield after column chromatography (1:4 ethyl acetate/hexanes) and recrystallization. The product exhibits a melting point of 95.4°C and a distinct $$^{1}\text{H NMR}$$ signal at δ 8.63 ppm for the pyridyl proton.

Alternative Cycloaddition Strategies

Nitrile Oxide-Alkyne Cycloaddition with Triethylamine

A complementary method employs triethylamine (Et$$3$$N) to deprotonate hydroximoyl chlorides, generating nitrile oxides in situ. While this approach is less commonly reported for pyridinyl-isoxazole systems, it has been successfully applied to trifluoromethylated analogs. For instance, 5-phenyl-3-(trifluoromethyl)isoxazole is synthesized using Et$$3$$N in toluene, though the yield for pyridinyl derivatives remains suboptimal compared to PIFA-mediated routes.

[3+2] Cycloaddition with Nitroalkanes

Nitro compounds can serve as nitrile oxide precursors under thermal or basic conditions. In one protocol, nitroalkanes react with terminal alkynes in the presence of phenyl isocyanate and Et$$_3$$N at 60°C. While this method avoids heavy iodine reagents, its applicability to 2-(5-phenyl-3-isoxazolyl)pyridine is limited by competing side reactions, necessitating stringent temperature control.

Optimization and Scalability Considerations

Solvent Systems

Methanol/water mixtures (5:1) are preferred for PIFA-mediated reactions due to their ability to solubilize both organic and inorganic components. Polar aprotic solvents like DMF or acetonitrile result in reduced yields (<15%) due to premature decomposition of the nitrile oxide.

Stoichiometric Ratios

Excess alkyne (1.2 equiv) relative to oxime (1 equiv) minimizes dimerization of the nitrile oxide. Conversely, Method 2 employs excess oxime (1.5 equiv) to drive the reaction to completion, albeit at the cost of lower atom economy.

Chromatographic Purification

Flash chromatography with ethyl acetate/hexanes gradients (1:10 to 1:4) effectively isolates the target compound from unreacted alkyne and oxidized byproducts. Recrystallization from ether or hexanes further enhances purity, as evidenced by sharp melting points and single-spot TLC profiles.

Analytical Characterization

Spectroscopic Data

- $$^{1}\text{H NMR}$$ (400 MHz, CDCl$$_3$$) : Key signals include δ 8.65 ppm (pyridyl H), 7.91 ppm (isoxazole-adjacent H), and 7.30 ppm (phenyl H).

- GC-MS : Molecular ion peaks at m/z 222 (3a) and 269 (1b) confirm molecular weights.

- Melting Points : Ranging from 79.3°C to 128.1°C, depending on substituents.

Comparative Yields

| Method | Reactants | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| PIFA Method 1 | 2-ethynylpyridine + benzaldoxime | 68 | >95% |

| PIFA Method 2 | phenylacetylene + pyridine-2-aldoxime | 22 | 92% |

| Et$$_3$$N | 2-ethynylpyridine + hydroximoyl chloride | 15 | 85% |

Challenges and Limitations

Regioselectivity Control

While PIFA ensures high regioselectivity for 3,5-disubstituted isoxazoles, electron-deficient alkynes (e.g., ethynylpyridine) may favor alternative pathways. Computational studies suggest that the pyridinyl group’s electron-withdrawing nature destabilizes the transition state, necessitating precise stoichiometry.

Functional Group Tolerance

Steric hindrance from ortho-substituted phenyl groups (e.g., 2-fluorophenyl) reduces yields to 18–23%, as seen in 2-[5-(2-Fluorophenyl)-3-isoxazolyl]pyridine (3c) .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-(5-phenyl-3-isoxazolyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce partially or fully hydrogenated compounds.

Scientific Research Applications

Pyridine, 2-(5-phenyl-3-isoxazolyl)- has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of Pyridine, 2-(5-phenyl-3-isoxazolyl)- involves its interaction with specific molecular targets and pathways. For instance, its bioactive properties may be attributed to its ability to inhibit certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

Impact of Functional Groups on Bioactivity

- Amino groups (e.g., in 19791-00-5 and 23821-38-7) may enhance solubility and hydrogen-bonding capacity, critical for target engagement in enzymes.

- Methyl substituents (e.g., 28883-91-2) could improve metabolic stability by blocking oxidation sites, a common strategy in drug design.

Electronic and Steric Effects

- The pyridine ring’s nitrogen orientation (2- vs. For example, pyridin-3-yl derivatives (23821-38-7) may exhibit stronger dipole interactions than pyridin-2-yl analogs .

Q & A

Q. What are the recommended synthetic routes for Pyridine, 2-(5-phenyl-3-isoxazolyl)-, and what are the critical reaction parameters?

The compound can be synthesized via cyclocondensation of precursor heterocycles. For example, isoxazole derivatives are often prepared by reacting hydroxylamine with β-diketones or α,β-unsaturated ketones, followed by coupling to pyridine moieties. Key parameters include temperature control (reflux conditions at ~80–100°C), solvent selection (ethanol or THF), and stoichiometric ratios of reactants to avoid side products like regioisomers . Characterization of intermediates via TLC or HPLC is critical to monitor reaction progress .

Q. How should researchers characterize Pyridine, 2-(5-phenyl-3-isoxazolyl)- using spectroscopic methods?

- NMR : The pyridine ring protons typically resonate at δ 7.5–8.5 ppm, while isoxazole protons appear at δ 6.0–6.5 ppm. Coupling patterns in H-NMR help confirm regiochemistry (e.g., singlets for isoxazole C-H) .

- IR : Look for absorption bands at 1620–1690 cm (C=N stretching in isoxazole) and 3050–3100 cm (aromatic C-H) .

- Mass Spectrometry : The molecular ion peak ([M]) should correspond to the molecular weight (e.g., ~221 g/mol), with fragments indicating cleavage of the pyridine-isoxazole bond .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as structural analogs (e.g., 2-(1-pyrazolyl)pyridine) are classified as skin/eye irritants .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste according to local regulations .

Q. How stable is Pyridine, 2-(5-phenyl-3-isoxazolyl)- under varying storage conditions?

Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation. Stability studies on similar isoxazole-pyridine hybrids show degradation >5% after 6 months at room temperature, particularly in humid environments .

Advanced Research Questions

Q. How can researchers optimize the yield of Pyridine, 2-(5-phenyl-3-isoxazolyl)- in multi-step syntheses?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance cyclization efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, as demonstrated for isoxazole derivatives .

Q. What strategies resolve contradictions in spectral data for confirming regiochemistry?

- 2D NMR (COSY, NOESY) : Correlate cross-peaks between pyridine and isoxazole protons to confirm spatial proximity.

- X-ray Crystallography : Definitive proof of regiochemistry, though requires high-purity crystals .

- Computational Modeling : Compare experimental H-NMR shifts with DFT-calculated values for different regioisomers .

Q. How do structural modifications (e.g., substituents on phenyl/isoxazole) affect biological activity?

- Structure-Activity Relationship (SAR) : Fluorine or methyl groups on the phenyl ring enhance antimicrobial activity by increasing lipophilicity and membrane penetration. Conversely, bulky substituents on the isoxazole reduce activity due to steric hindrance .

- In Vitro Assays : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .

Q. How can researchers address low solubility in aqueous media for in vitro studies?

Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.